
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structures, such as the 4-(methylthio)phenyl and the 5-(thiophen-2-yl)pyridin-3-yl moieties, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: shares similarities with other compounds containing aromatic and heterocyclic structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(4-(Methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article will explore its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: This compound . Its molecular formula is C19H20N2O2S, and it features a complex structure that incorporates both thiophene and pyridine rings, which are known for their biological activity.
Research indicates that compounds containing thiophene and pyridine moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Modulation of Signaling Pathways : The compound might affect signaling pathways related to apoptosis or cell cycle regulation.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of similar compounds. For instance, derivatives of thiazole and thiophene have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Thiazole Derivative A | MCF-7 (Breast Cancer) | 15.6 | |
Thiophene Derivative B | HeLa (Cervical Cancer) | 10.2 | |
Pyridine Derivative C | A549 (Lung Cancer) | 8.5 |
The specific compound has not been extensively studied in isolation; however, its structural analogs suggest a potential for similar activity.
Antiviral Activity
The compound's heterocyclic nature suggests it could also possess antiviral properties. Heterocycles are frequently explored for their ability to inhibit viral enzymes or interfere with viral entry into host cells. For example, some pyridine derivatives have shown inhibition against the NS5B polymerase of Hepatitis C Virus (HCV):
Compound | Target Virus | IC50 (µM) | Reference |
---|---|---|---|
Pyridine Derivative D | HCV NS5B | 32.2 | |
Thiophene Derivative E | HIV RT | 0.26 |
Case Studies
- Case Study on Anticancer Activity : In a study examining a series of thiophene-containing compounds, one derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM, indicating that structural modifications could enhance potency against breast cancer cells .
- Case Study on Antiviral Efficacy : Another investigation into pyridine-based compounds revealed that certain modifications led to improved inhibition of HCV replication in vitro, suggesting that the incorporation of methylthio and thiophene groups could similarly enhance antiviral efficacy .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-24-18-7-4-15(5-8-18)6-9-20(23)22-13-16-11-17(14-21-12-16)19-3-2-10-25-19/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTMPHQRGWPQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.